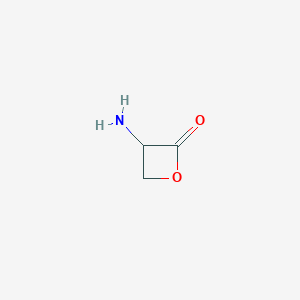

3-Amino-2-oxetanone

描述

Overview of Oxetane (B1205548) Ring Systems in Organic Synthesis

Oxetanes are four-membered heterocyclic ethers that have garnered significant attention in organic chemistry and medicinal chemistry. acs.org The ring system consists of three carbon atoms and one oxygen atom. Due to the bond angles deviating significantly from the ideal tetrahedral angle, oxetanes possess a considerable ring strain of approximately 25.5 kcal/mol, which is comparable to that of oxiranes (epoxides). acs.org This inherent strain is a defining feature, making oxetanes both stable motifs that can influence molecular properties and reactive intermediates for synthetic transformations. vulcanchem.comacs.org

In organic synthesis, the oxetane ring is a versatile building block. Its construction can be challenging due to the kinetics of forming a four-membered ring, often requiring potent electrophiles and nucleophiles to facilitate intramolecular cyclization. acs.org Common synthetic strategies include the Williamson ether synthesis from 1,3-diols or haloalcohols, the Paternò–Büchi reaction ([2+2] photocycloaddition of a carbonyl compound and an alkene), and the ring expansion of epoxides. acs.orgacs.org Once formed, the oxetane ring can undergo a variety of ring-opening reactions when treated with nucleophiles or acids, providing access to functionalized 1,3-diols and other acyclic compounds. vulcanchem.com

In recent years, oxetanes have been increasingly incorporated into drug candidates to modulate physicochemical properties. acs.org The introduction of an oxetane moiety can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to more common groups like gem-dimethyl or carbonyl groups. acs.orgacs.org The oxygen atom in the oxetane ring is an effective hydrogen bond acceptor, a property that can be crucial for molecular recognition at biological targets. acs.org

Unique Reactivity Profile of Four-Membered Lactones (Oxetanones)

Oxetanones, also known as β-lactones, are cyclic esters containing the four-membered oxetane ring with a carbonyl group adjacent to the ring oxygen. The presence of the carbonyl group further increases the ring strain, making β-lactones significantly more reactive than their acyclic ester counterparts and even more reactive than the parent oxetane ring system. organicreactions.orgacs.org

The reactivity of β-lactones is dominated by their susceptibility to nucleophilic attack. researchgate.net Depending on the nature of the nucleophile and the substitution pattern on the lactone ring, two primary modes of ring-opening can occur:

Acyl C-O Bond Cleavage : Attack at the carbonyl carbon (C2) by a nucleophile leads to the cleavage of the bond between the carbonyl carbon and the ring oxygen. This pathway is typical for "hard" nucleophiles, such as amines or alkoxides, and results in the formation of β-hydroxy amides or β-hydroxy esters, respectively. researchgate.net

Alkyl C-O Bond Cleavage : Attack at the β-carbon (C4) results in an SN2-type displacement of the carboxylate group. This pathway is favored by "soft" nucleophiles, such as azide (B81097) or sulfonamide anions, and leads to the formation of β-substituted carboxylic acids. researchgate.net

This dual reactivity makes β-lactones exceptionally versatile intermediates in organic synthesis, providing access to a wide range of 1,3-difunctionalized compounds. acs.orgnih.gov Their high reactivity, however, also means they can be unstable and challenging to isolate. organicreactions.org

Rationale for Research on 3-Amino-2-oxetanone: Synthetic Versatility and Structural Interest

The compound this compound is a bifunctional molecule that combines the structural features of a highly reactive β-lactone with a primary amino group. This unique combination makes it a molecule of significant synthetic and structural interest. The rationale for research into this and related compounds is multifaceted.

Synthetic Versatility : As a substituted β-lactone, this compound is a potent electrophile. The amino group, being a nucleophile, presents the potential for intramolecular reactions or polymerization. However, with appropriate protection of the amino group, the lactone can serve as a building block for the synthesis of novel β-amino acids and their derivatives. Nucleophilic ring-opening of N-protected this compound could provide access to α,β-diamino acid precursors or β-amino-α-hydroxy acid derivatives, which are important structural motifs in peptidomimetics and biologically active molecules. The inherent strain of the ring predisposes it to ring-opening reactions, which can be exploited for various synthetic transformations. vulcanchem.com

Structural Interest : The incorporation of an amino group at the α-position to the carbonyl in a β-lactone creates a chiral center. The synthesis of enantiomerically pure this compound would provide a valuable chiral synthon. Such synthons are highly sought after in asymmetric synthesis for the construction of complex, biologically active molecules. Furthermore, the juxtaposition of an amino group and a strained lactone ring makes it an interesting scaffold for medicinal chemistry. It can be considered a constrained analog of the amino acid serine or isoserine, and its derivatives could be investigated as enzyme inhibitors or probes.

Historical Context of this compound Research and its Related Derivatives

The study of β-lactones dates back to the 19th century, but their synthetic potential was significantly advanced in the mid-to-late 20th century with the development of new synthetic methods, such as the ketene-aldehyde cycloaddition. acs.org Research into amino-substituted oxetanes and their derivatives has been driven by their connection to natural products and their potential as building blocks for amino acids.

A landmark in this field was the discovery and characterization of (2R,3S)-3-amino-2-oxetane carboxylic acid . This compound was identified as the first natural product possessing an oxetane ring. acs.org Its discovery spurred interest in the synthesis and biological activity of other oxetane-based amino acids.

While specific research focused solely on this compound is not extensively documented in peer-reviewed literature, the synthesis of related structures, such as β-lactones derived from amino acids like L-threonine, has been explored. acs.org These studies have demonstrated that β-lactones can be formed from amino acid precursors and serve as intermediates in the synthesis of other valuable compounds. The general reactivity of β-lactones with amines has been well-studied, providing a foundational understanding for how this compound might be synthesized or how it might react. researchgate.net The development of catalytic, asymmetric methods to produce chiral β-lactones has been a significant focus, allowing for the synthesis of enantiomerically pure precursors to various amino acid synthons. acs.orgnih.gov

Data Tables

Table 1: General Physicochemical Properties of Oxetane Ring Systems

| Property | Description | Reference |

| Ring Strain | Approximately 25.5 kcal/mol, contributing to its reactivity. | acs.org |

| Hydrogen Bond Acceptor | The oxygen lone pair is an effective H-bond acceptor, often stronger than other cyclic ethers. | acs.org |

| Polarity | The oxetane moiety is polar and can increase the aqueous solubility of a molecule. | acs.org |

| Metabolic Stability | Can act as a metabolically stable isostere for groups like gem-dimethyl or carbonyls. | acs.org |

Table 2: Reactivity of β-Lactones (Oxetanones) with Nucleophiles

| Nucleophile Type | Predominant Reaction Pathway | Resulting Product Class | Reference |

| Amines (Primary, Secondary) | Acyl C-O Cleavage | β-Hydroxy Amides | researchgate.net |

| Alkoxides | Acyl C-O Cleavage | β-Hydroxy Esters | researchgate.net |

| Azide Anion | Alkyl C-O Cleavage (SN2) | β-Azido Carboxylic Acids | researchgate.net |

| Sulfonamide Anions | Alkyl C-O Cleavage (SN2) | N-Sulfonyl-β-Amino Acids | researchgate.net |

Structure

3D Structure

属性

分子式 |

C3H5NO2 |

|---|---|

分子量 |

87.08 g/mol |

IUPAC 名称 |

3-aminooxetan-2-one |

InChI |

InChI=1S/C3H5NO2/c4-2-1-6-3(2)5/h2H,1,4H2 |

InChI 键 |

NEUYIGRTSOYBCJ-UHFFFAOYSA-N |

规范 SMILES |

C1C(C(=O)O1)N |

产品来源 |

United States |

Advanced Synthetic Methodologies for 3 Amino 2 Oxetanone and Its Stereoisomers

Strategies for Oxetane (B1205548) Ring Formation

Oxetane ring formation typically involves cyclization reactions, with various precursors and catalytic systems employed to achieve the desired four-membered ring structure.

Cyclization Approaches from Acyclic Precursors

The formation of the oxetane ring from open-chain starting materials is a fundamental strategy, often relying on intramolecular cyclization reactions.

Traditional approaches to oxetane rings often involve condensation and ring-closing reactions from acyclic precursors. For instance, a three-step synthesis of 3-oxetanone (B52913) (PubChem CID: 15024254) from 1,3-dichloroacetone (B141476) (PubChem CID: 10793) and ethylene (B1197577) glycol (PubChem CID: 174) has been outlined in a 2020 Chinese patent. This method involves carbonyl protection, a ring-closing reaction using a base such as NaOH or KOH, and a subsequent deprotection step. fishersci.ca

A key aspect of this methodology is the initial carbonyl protection of 1,3-dichloroacetone, followed by the cyclization of the protected intermediate. While this patent specifically focuses on the synthesis of 3-oxetanone, the theoretical adaptation for 3-amino-2-oxetanone could involve substituting ethylene glycol with amino-containing diols, such as 2-amino-1,3-propanediol, to introduce the requisite amino group during the protection step fishersci.ca. The preparation of 1,3-dichloroacetone itself can be achieved through direct chlorination of acetone (B3395972) (PubChem CID: 180) or by the oxidation of glycerol (B35011) α,γ-dichlorohydrin (1,3-Dichloropropan-2-ol, PubChem CID: 7289) nih.gov.

Photoredox catalysis has emerged as a powerful tool for the direct conversion of α-amino acids into various cyclic structures, including oxetanols. Recent research has demonstrated the photoredox-catalyzed decarboxylative addition to 3-oxetanone (PubChem CID: 15024255) for the direct conversion of carboxylic acids, including N-aryl α-amino acids, to 3-oxetanols nih.govuni.luamericanelements.com. This strategy utilizes visible light photoredox catalysis, often involving a photocatalyst like 4CzIPN, to oxidatively decarboxylate α-amino acid carboxylates, generating α-amino radicals nih.gov. These radicals then add to 3-oxetanone substrates nih.gov.

Two primary versions of this transformation have been developed: one employing CrCl (Chromium(III) chloride, PubChem CID: 24808) and TMSCl (Chlorotrimethylsilane, PubChem CID: 6397) as co-catalysts, and another under Cr-free conditions nih.govuni.luamericanelements.com. The Cr-free conditions generally offer higher yields and avoid the use of chromium reagents nih.govuni.luamericanelements.com. Mechanistic studies suggest that the Cr-mediated reaction proceeds predominantly via the in situ formation of an alkyl-Cr intermediate, whereas the Cr-free reaction largely involves radical addition to a Brønsted acid-activated ketone nih.govuni.luamericanelements.comnih.gov. Although these studies primarily target 3-oxetanols, the fundamental principle of using 3-oxetanone as an electrophilic partner suggests a potential for adapting this methodology to synthesize this compound by careful selection and optimization of N-aryl α-amino acid precursors fishersci.ca.

Stereo- and Enantioselective Synthesis

Achieving high stereo- and enantioselectivity is paramount in the synthesis of this compound, given its potential as a chiral building block for pharmaceuticals and other complex molecules.

A prominent asymmetric synthetic route to (S)-3-amino-2-oxetanone p-toluenesulfonic acid salt (CAS: 112839-95-9) leverages chiral pool precursors, particularly N-(tert-butoxycarbonyl)-L-serine β-lactone nih.goveasychem.orgwikipedia.orguni.lu. This method capitalizes on the inherent chirality of L-serine to establish the desired stereoconfiguration.

The synthesis typically commences with the cyclization of N-(tert-butoxycarbonyl)-L-serine to form N-(tert-butoxycarbonyl)-L-serine β-lactone. This cyclization is often achieved under modified Mitsunobu conditions, utilizing reagents such as triphenylphosphine (B44618) (PubChem CID: 11776) and diethyl azodicarboxylate (PubChem CID: 5462977) easychem.orgwikipedia.orguni.luindiamart.com. The β-lactone intermediate is then subjected to deprotection and salt formation. Specifically, treatment with anhydrous p-toluenesulfonic acid (PubChem CID: 6101) in trifluoroacetic acid (PubChem CID: 6422) yields the stable (S)-3-amino-2-oxetanone p-toluenesulfonic acid salt easychem.orgwikipedia.orguni.lu. This salt form is advantageous for its enhanced crystallinity and ease of handling nih.gov.

This approach is particularly valuable as the resulting (S)-3-amino-2-oxetanone p-toluenesulfonic acid salt can react with various nucleophiles to directly afford unprotected, optically pure α-amino acids wikipedia.orguni.lu. This highlights the compound's significance as a direct progenitor of enantioenriched β-amino acids fishersci.ca. The chiral pool strategy, generally, is highly attractive for establishing pivotal stereocenters in optically active compounds due to the ready availability of enantiomerically pure natural molecules like α-amino acids ereztech.com.

| Precursor | Reagents | Product | Yield | Enantiomeric Excess (EE) | Reference |

| N-(tert-butoxycarbonyl)-L-serine | Triphenylphosphine, Diethyl azodicarboxylate, then p-TsOH, TFA | (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt | 95% (for salt formation) easychem.orgwikipedia.orguni.lu | >99% (for (S)-3-amino-2-oxetanone p-toluenesulfonic acid salt) nih.gov | nih.goveasychem.orgwikipedia.orguni.lu |

Catalytic asymmetric syntheses offer efficient routes to chiral compounds by employing a small amount of a chiral catalyst to induce enantioselectivity. While direct catalytic asymmetric syntheses of this compound are still an evolving area, significant progress has been made in related β-lactone and amino acid syntheses that could inform future developments.

One notable area is the catalytic asymmetric synthesis of enantioenriched β-lactones. For instance, Al(III)-catalyzed cyclocondensations of acyl halides and aldehyde electrophiles have been developed to produce highly enantioenriched 4-substituted 2-oxetanones fishersci.ca. This involves a highly enantioselective [2+2] cycloaddition of in situ generated ketene (B1206846) (PubChem CID: 10038) and aldehydes fishersci.ca. The catalyst complex, often an Al(III)-triamine complex, is effective with a variety of structurally diverse aldehydes fishersci.ca.

Another relevant development is the use of photoredox catalysis for the asymmetric synthesis of unnatural α-amino acids. Nickel-catalyzed enantioconvergent cross-couplings of alkyl electrophiles with racemic α-haloglycine derivatives have provided a versatile method for accessing protected α-amino acids with high enantioselectivity. This process typically proceeds through radical intermediates and is tolerant of various functional groups.

Furthermore, asymmetric ring-opening reactions of 3-substituted oxetanes using chiral Brønsted acids are gaining attention, providing access to highly functionalized chiral building blocks. While these methods focus on ring-opening, the development of chiral catalysts for oxetane manipulation is crucial for future asymmetric syntheses of this compound. Copper(II) bromide (PubChem CID: 24611) and trifluoroacetic acid (PubChem CID: 6422) co-catalyzed four-component cascade reactions have also been utilized for the synthesis of 3-oxetanone-derived spirooxazolidines from 1,2-amino alcohols, 3-oxetanone, formaldehyde (B43269) (PubChem CID: 712), and alkynes. This demonstrates the potential of catalytic cascade reactions involving the oxetanone scaffold.

| Catalytic System | Reaction Type | Substrate Examples | Product Examples | Enantiomeric Excess (EE) | Reference |

| Al(III)-triamine complex | [2+2] Cycloaddition | Acyl halides, Aldehydes | Enantioenriched 4-substituted 2-oxetanones | High fishersci.ca | fishersci.ca |

| Chiral N,N'-dioxide-nickel(II) complex | Asymmetric amination | 3-bromo-3-substituted oxindoles, Anilines | 3-substituted 3-amino-2-oxindoles | Up to 96% | |

| Chiral nickel/pybox catalyst | Enantioconvergent cross-coupling | Racemic α-haloglycine derivatives, Alkylzinc reagents | Protected unnatural α-amino acids | High (e.g., 97% ee) | |

| CuBr/TFA | Four-component A3-based cascade reaction | 1,2-amino alcohol, 3-oxetanone, formaldehyde, alkyne | 3-oxetanone-derived spirooxazolidines | Not specified for enantioselectivity in source |

Control of Stereochemistry in Ring-Forming Steps

The precise control of stereochemistry during the formation of the oxetane ring is paramount for the synthesis of enantiomerically pure this compound and its derivatives. One highly effective approach leverages the inherent chirality of amino acid precursors. A notable example involves the cyclization of N-protected L-serine derivatives. Specifically, N-(tert-butoxycarbonyl)-L-serine (PubChem CID: 2763194) can be cyclized to form N-(tert-butoxycarbonyl)-L-serine β-lactone (a protected 2-oxetanone derivative) under modified Mitsunobu conditions, utilizing reagents such as triphenylphosphine (Ph₃P) and diethyl azodicarboxylate (DEAD) or dimethyl azodicarboxylate (DMAD) uni.luacs.org. This method proceeds without racemization, ensuring the retention of the original L-serine's stereochemistry in the β-lactone product uni.lu. The resulting N-protected β-lactone serves as a chiral intermediate from which the amino group can be deprotected to yield (S)-3-amino-2-oxetanone or its salt, such as the p-toluenesulfonic acid salt (PubChem CID: 137416) uni.luacs.org.

Beyond direct cyclization from chiral amino acids, other strategies for achieving stereocontrol in oxetanone synthesis, which could be adapted or inform the synthesis of amino-substituted variants, have been explored. For instance, the asymmetric synthesis of 2-substituted oxetan-3-ones (PubChem CID: 15024254) has been achieved with high enantiomeric excesses (up to 84% ee) through the alkylation of lithiated SAMP hydrazones of oxetan-3-one fishersci.com. Diastereoselective alkylation on dioxanone enolates or lithoxy-lithium enolates has also been employed for the stereoselective synthesis of optically active di- and trisubstituted 2-oxetanones labsolu.ca. While these examples may not directly yield this compound, they illustrate the principles and techniques for controlling stereochemistry during the formation of the strained four-membered ring.

Functional Group Interconversions on Pre-formed Oxetanes

Functional group interconversions (FGIs) on pre-formed oxetane rings offer alternative routes to this compound and its derivatives, allowing for modular synthesis and diversification.

Introduction of the Amino Moiety at the C-3 Position

The most direct method for introducing the amino moiety at the C-3 position of a 2-oxetanone involves the deprotection of a pre-formed N-protected this compound. As mentioned, the N-(tert-butoxycarbonyl)-L-serine β-lactone (PubChem CID: 2763194) can be treated with anhydrous trifluoroacetic acid in the presence of anhydrous p-toluenesulfonic acid to yield the p-toluenesulfonic acid salt of (S)-3-amino-2-oxetanone (PubChem CID: 137416) with high efficiency (e.g., 95% yield) uni.luacs.org. This two-step process, involving initial cyclization and subsequent deprotection, provides optically pure this compound uni.lu.

Other strategies for introducing the amino group at the C-3 position of oxetane derivatives include nucleophilic substitution reactions. For example, a secondary alcohol at the C-3 position of an oxetane ring can be converted into a triflate, which can then undergo displacement with nucleophiles such as sodium azide (B81097) (NaN₃) with inversion of configuration fishersci.com. The resulting azide can subsequently be reduced to an amino group. Furthermore, for 3,3-disubstituted oxetanes, the introduction of amino-related functionalities at C-3 has been explored through reactions such as the Strecker synthesis, which can yield 3-cyano-3-dibenzylamino oxetane, a precursor to oxetane amino acids, and the Henry synthesis for introducing an aminomethyl group github.io.

Derivatization of the Lactone Carbonyl Group

The lactone carbonyl group at the C-2 position of this compound (a 2-oxetanone derivative) can undergo various derivatizations. Lactones, in general, can be reduced to diols using reducing agents like lithium aluminum hydride fishersci.ca. While this reaction typically leads to ring opening, it represents a significant transformation of the carbonyl functionality.

For oxetan-3-one (a ketone, PubChem CID: 15024254), which shares the oxetane core but has a ketone rather than a lactone, the carbonyl group has been derivatized through Horner–Wadsworth–Emmons (HWE) reactions github.iouni.lu. This transformation converts the oxetan-3-one into α,β-unsaturated ester derivatives, which can then be subjected to further functionalizations such as Michael addition and dihydroxylation github.io. Although these examples pertain to a ketone, the principles of carbonyl reactivity can inform potential derivatizations of the lactone carbonyl in this compound, albeit with considerations for the inherent reactivity differences between ketones and lactones. Nucleophilic attack on β-lactones (2-oxetanones) at the carbonyl can also lead to ring opening reactions.

Optimization of Reaction Conditions and Process Development

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence the outcome of reactions involving oxetanones, affecting reaction rates, yields, and selectivities. In the context of copper-catalyzed four-component reactions involving 3-oxetanone, studies have shown varying solvent effects. Non-polar solvents, such as petroleum ether and n-heptane, demonstrated positive effects on the yield, with n-hexane providing the highest yield (59%) for the formation of spirooxazolidine derivatives. Conversely, polar solvents like chloroform, 1,4-dioxane, toluene, acetonitrile, and tetrahydrofuran (B95107) (THF) had negative impacts on the yield.

Table 1: Solvent Effects on Yield in Copper-Catalyzed 3-Oxetanone Reactions

| Solvent | Yield of Spirooxazolidine 5a (%) |

| 1,2-Dichloroethane (DCE) | 34 |

| Chloroform (CHCl₃) | Negative effect |

| 1,4-Dioxane | Negative effect |

| Toluene | Negative effect |

| Acetonitrile (CH₃CN) | Negative effect |

| Tetrahydrofuran (THF) | Negative effect |

| Petroleum Ether | Positive effect |

| n-Heptane | Positive effect |

| n-Hexane | 59 |

For 2-oxetanones (β-lactones), the nature of the solvent can influence reaction mechanisms. For instance, in the thermal decarboxylation of 2-oxetanones, polar solvents like o-dichlorobenzene have been shown to accelerate the reaction by stabilizing highly polar transition states. This highlights that solvent polarity can play a crucial role in stabilizing intermediates and transition states, thereby impacting reaction pathways and rates.

Temperature and Pressure Influences on Yield and Selectivity

Temperature and pressure are critical parameters that can be manipulated to optimize reaction outcomes. In some copper-catalyzed reactions involving 3-oxetanone, the reaction yield was observed to be not particularly sensitive to temperature variations, with slight reductions occurring at both increased and decreased temperatures. However, for other oxetane syntheses, such as electrophilic cyclization, improved selectivity and yields have been achieved by lowering the reaction temperature, although high yields for cyclization often required tertiary alcohols as substrates fishersci.com.

Specific temperature ranges have been reported for various steps in oxetanone synthesis. For example, an oxidizing reaction for producing oxetanone can be carried out within a temperature range of 0-100 °C. More precisely, stirring at 0 °C for 2 hours or at 25 °C for 4 hours has been reported for certain steps in oxetanone synthesis. For ring-closing metathesis reactions involving oxetane fragments, temperatures as high as 120 °C have been employed github.io. These examples demonstrate that optimal temperature conditions are highly dependent on the specific reaction type and the desired outcome, influencing reaction kinetics, equilibrium, and the formation of byproducts.

Chemical Reactivity and Mechanistic Investigations of 3 Amino 2 Oxetanone

Ring-Opening Reactions of the Oxetanone Core

The four-membered oxetanone ring of 3-amino-2-oxetanone is prone to ring-opening due to its significant ring strain. This reactivity can be exploited under various conditions, predominantly involving nucleophilic attack or acid catalysis. fishersci.se The ring-opening of β-lactones, including this compound, can occur via cleavage of either the acyl C2-O1 bond or the alkyl C4-O1 bond, with the preferred pathway dependent on the nucleophile and reaction conditions. fishersci.ca

Nucleophilic Ring-Opening Pathways

A diverse array of nucleophiles, including carbon-, nitrogen-, oxygen-, sulfur-, and halogen-based species, can initiate the ring-opening of chiral N-protected serine β-lactones (from which this compound is derived) at the β-carbon, yielding optically pure N-protected α-amino acids. fishersci.atamericanelements.com The p-toluenesulfonic acid salt of (S)-3-amino-2-oxetanone directly reacts with various nucleophiles to afford unprotected, optically pure α-amino acids. fishersci.at

Carbon-based nucleophiles can effectively engage in ring-opening reactions with oxetanone derivatives. For instance, the Strecker synthesis, utilizing trimethylsilyl (B98337) cyanide (TMSCN) as a cyanide source and a dialkylamine, has been shown to yield 3-cyano-3-dibenzylamino oxetane (B1205548) from 3-oxetanone (B52913), demonstrating the potential for forming diverse oxetane amino acid derivatives. nih.gov While this specific example pertains to 3-oxetanone, the principle of carbon nucleophiles reacting with the strained oxetane ring is applicable.

Nitrogen-based nucleophiles are highly effective in opening the β-lactone ring. Treatment of N-protected serine β-lactones with various nitrogen nucleophiles results in the formation of pure enantiomers of N-protected β-substituted alanines in high yields. americanelements.com Specifically, the ring opening of (S)-3-amino-2-oxetanone has been identified as a method for introducing the azido (B1232118) moiety into serine derivatives, implying the direct reactivity with azide (B81097) as a nitrogen nucleophile. wikipedia.org

Table 1: Examples of Nitrogen-Based Nucleophilic Ring-Opening Reactions

| Nucleophile | Substrate Type | Product Type | Yield | Reference |

| Azide anion | (S)-3-Amino-2-oxetanone | β-azidoalanine derivative | High | wikipedia.org |

| Various nitrogen nucleophiles | N-protected serine β-lactones | N-protected β-substituted alanines | High | americanelements.com |

Oxygen-based nucleophiles also participate in the ring-opening of β-lactones. Hard nucleophiles, such as methoxide, have been observed to attack these lactones at the carbonyl carbon. americanelements.com Although specific data for this compound with simple oxygen nucleophiles are less detailed in the provided context, the general reactivity of β-lactones with oxygen nucleophiles is established. In related oxetane chemistry, 1,2-diols have been shown to react with oxetane ether intermediates under Brønsted acid catalysis, leading to ring-opening and the formation of new heterocycles like 1,4-dioxanes. uni.lu

The β-lactone ring of this compound and its N-protected serine β-lactone precursors are reactive towards sulfur and halogen nucleophiles. High yields of sulfur-containing amino acids can be obtained when good nucleophiles like thiols react with (S)-3-amino-2-oxetanone in water, particularly when the pH is maintained between 5.0 and 5.5. fishersci.at Similarly, various halogen nucleophiles have been reported to open N-protected serine β-lactones, yielding pure enantiomers of N-protected β-substituted alanines. americanelements.com

Table 2: Examples of Sulfur and Halogen-Based Nucleophilic Ring-Opening Reactions

| Nucleophile | Substrate | Product Type | Conditions | Reference |

| Thiols | (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt | Sulfur-containing amino acids | Aqueous, pH 5.0–5.5 | fishersci.at |

| Various halogen nucleophiles | N-protected serine β-lactones | N-protected β-substituted alanines | - | americanelements.com |

Acid-Catalyzed Ring-Opening Mechanisms

The strained oxetanone ring of this compound is highly susceptible to ring-opening under acidic conditions. fishersci.se Strong acids can facilitate this process, which is often a limiting factor in reactions involving oxetanes due to the potential for unwanted byproduct formation. nih.gov

While detailed mechanistic studies specifically for this compound are not extensively provided, the general principles of acid-catalyzed ring-opening for strained cyclic ethers, such as epoxides, offer analogous insights. In acid-catalyzed epoxide ring-opening, the oxygen atom is initially protonated, forming a good leaving group. Subsequently, a carbon-oxygen bond begins to break, leading to the development of a positive charge on the more substituted carbon, which is then attacked by a nucleophile. This mechanism can be viewed as a hybrid between SN1 and SN2 pathways. thegoodscentscompany.com For 3-oxetanone, Brønsted acid-enhanced condensation reactions have been observed to lead to ring-opening species. fishersci.se The presence of an acidic carboxylic group in oxetane derivatives can also lead to ring-opening when treated with strong acids. nih.gov

Table 3: General Characteristics of Acid-Catalyzed Ring-Opening

| Characteristic | Description | Reference |

| Susceptibility | High due to ring strain | fishersci.se |

| Initiating step | Protonation of oxygen atom | thegoodscentscompany.com |

| Mechanism | Hybrid of SN1 and SN2 pathways | thegoodscentscompany.com |

| Outcome | Ring-opening, potential for byproducts | nih.gov |

Thermal and Photochemical Ring-Opening Processes

The inherent strain within the four-membered oxetanone ring of this compound renders it susceptible to ring-opening reactions. vulcanchem.com These processes can be initiated by various stimuli, including thermal and photochemical conditions.

Under thermal stress, oxetanones, including this compound, can undergo ring scission. For instance, 3-oxetanone (a related compound) can undergo decarbonylation to yield ketene (B1206846) and formaldehyde (B43269) or dissociate into ethylene (B1197577) oxide and carbon monoxide. The strained ring's electrophilicity at the carbonyl group makes it prone to nucleophilic attack, but competing ring-opening reactions can limit its synthetic utility.

Photochemical ring-opening processes are also observed. For example, irradiation of 3-oxetanone can lead to rapid decarbonylation, which can preclude its use in Paterno-Büchi reactions. While specific detailed mechanisms for the photochemical ring-opening of this compound are not extensively detailed, the general reactivity of oxetanes under photoredox catalysis suggests pathways involving radical intermediates. In the context of converting α-amino acids to 3-oxetanols via photoredox catalysis, mechanistic investigations support pathways involving initial oxidative decarboxylation to an α-amino radical species, which can then undergo direct radical addition to 3-oxetanone. rsc.orgnih.govnih.gov This highlights the propensity of the oxetanone ring to participate in radical-mediated transformations.

Reactivity of the C-3 Amino Group

The amino group at the C-3 position of this compound is a key functional handle that allows for diverse chemical transformations. This group can participate in substitution reactions with various electrophiles.

Acylation and Alkylation Reactions

The C-3 amino group can undergo acylation and alkylation reactions. Acylation typically involves reaction with acyl chlorides, leading to the formation of substituted amino-oxetanone derivatives. Alkylation reactions, such as those with alkyl halides, are also possible, resulting in the formation of substituted amino-oxetanone derivatives. For instance, the alkylation of metalated SAMP/RAMP hydrazones of oxetan-3-one with alkyl, allyl, and benzyl (B1604629) halides has been reported to yield 2-substituted oxetan-3-ones. acs.org While this specifically refers to oxetan-3-one, the principle of alkylation on a modified amino group (or a precursor to it) is relevant.

Protection and Deprotection Strategies

Due to the reactivity of the amino group and the inherent instability of the oxetanone ring, protection and deprotection strategies are crucial in synthetic schemes involving this compound. The p-toluenesulfonic acid salt of (S)-3-amino-2-oxetanone is a stable form that can be prepared by deprotecting N-tert-butoxycarbonyl-L-serine β-lactone with trifluoroacetic acid in the presence of anhydrous p-toluenesulfonic acid. orgsyn.orgorgsyn.orgresearchgate.net This salt form enhances crystallinity and handling, and it has a long shelf life when stored dry. orgsyn.orgorgsyn.org

The ability to selectively protect and deprotect the amino group allows for controlled reactivity. For example, N-Bn (benzyl) protecting groups on 3-aminooxetanes can be quantitatively cleaved using Pearlman's catalyst under hydrogenation conditions. chemrxiv.org This highlights the importance of choosing appropriate protecting groups that are compatible with the sensitive oxetanone core and allow for subsequent functionalization.

Intramolecular Rearrangements and Cycloaddition Reactions

The strained nature of the oxetanone ring makes it prone to intramolecular rearrangements and can also facilitate cycloaddition reactions.

Rearrangement Pathways of the Oxetanone Framework

The oxetanone framework can undergo various rearrangement pathways. The strain in the four-membered ring facilitates opening with nucleophiles, rearrangements, and ring expansions. acs.org For example, in the purported biosynthesis of taxol, cyclization occurs via an enzyme-mediated epoxy ester/oxetane ester rearrangement mechanism, for which neutral-concerted, acid-catalyzed, and dissociative pathways have been proposed. acs.orgresearchgate.net

While direct examples of intramolecular rearrangements of this compound are less frequently detailed, the general reactivity of the oxetanone core suggests such possibilities. The ring-opening of oxetane-carboxylic acids can lead to isomerization, as observed when treating a bromide with tBuLi and dry ice, yielding a carboxylic acid that isomerizes to a lactone upon heating. acs.org This illustrates the potential for the oxetanone ring to undergo structural changes, often driven by ring strain relief.

Table 1: Key Physicochemical Parameters of (S)-3-Amino-2-Oxetanone p-Toluenesulfonic Acid Salt vulcanchem.com

| Property | Value |

| CAS Number | 112839-95-9 |

| Molecular Formula | C₁₀H₁₃NO₅S |

| Molecular Weight | 259.279 g/mol |

| Exact Mass | 259.051453 Da |

| PSA (Polar Surface Area) | 115.07 Ų |

| LogP (Partition Coefficient) | 1.89 |

Table 2: Types of Reactions of (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt

| Reaction Type | Common Reagents/Conditions | Major Products Formed |

| Oxidation | Potassium permanganate, hydrogen peroxide | Oxo derivatives |

| Reduction | Sodium borohydride (B1222165), lithium aluminum hydride | Reduced oxetanone derivatives |

| Substitution | Alkyl halides, acyl chlorides | Substituted amino-oxetanone derivatives |

Participation in 1,3-Dipolar Cycloaddition Reactions

Direct and extensive documentation of this compound's participation as a reactant in 1,3-dipolar cycloaddition reactions is not widely available in the reviewed literature. While 1,3-dipolar cycloadditions are powerful synthetic tools for constructing five-membered heterocycles, typically involving a 1,3-dipole and a dipolarophile, specific examples featuring this compound in this role are not prominently reported wikipedia.orgnih.govuni.lu.

However, related oxetane derivatives, such as 3-oxetanone, have been utilized in thermal 1,3-dipolar cycloaddition reactions with α-amino acids or their methyl esters to yield oxetane-containing spirocycles epa.gov. Similarly, azomethine ylides, which can be derived from amino acids, are known to participate in [3+2] cycloaddition reactions with various dipolarophiles to form pyrrolizidines and pyrrolidines. While this compound contains an amino group and a strained ring, its specific role as a 1,3-dipole or dipolarophile in such reactions is not explicitly detailed in the provided research findings. Its inherent reactivity often leans towards ring-opening pathways rather than cycloaddition, particularly under conditions that might favor dipole formation.

Cascade and Multi-component Reactions

Similar to 1,3-dipolar cycloadditions, specific examples of this compound directly participating as a core reactant in cascade and multi-component reactions are not extensively documented in the available research. Multi-component reactions (MCRs) are defined as chemical reactions where three or more compounds react in a single vessel to form a product, often with high atom economy and minimal byproducts.

Research has focused on the use of 3-oxetanone (the unsubstituted analogue) in copper-catalyzed four-component A³-based cascade reactions. These reactions involve a 1,2-amino alcohol, 3-oxetanone, formaldehyde, and an alkyne to synthesize 3-oxetanone-derived N-propargyl spirooxazolidines. This highlights the utility of the oxetanone scaffold in complex synthetic sequences. However, these studies specifically employ 3-oxetanone, not this compound, as a reactant in the cascade. The synthesis of (S)-3-amino-2-oxetanone p-toluenesulfonic acid salt itself can involve multi-step sequences from serine derivatives. The strained nature of the this compound ring system primarily predisposes it to ring-opening reactions, which might limit its direct involvement in certain cascade or multi-component reaction types that require the intact oxetanone ring to act as a specific reactive component.

Decomposition and Stability Studies

The strained four-membered oxetane ring in this compound renders it susceptible to various decomposition pathways, particularly ring-opening reactions. Understanding its stability is crucial for its handling, storage, and synthetic applications.

Pyrolysis and Thermal Dissociation Pathways in the Gas Phase

Detailed studies on the pyrolysis and thermal dissociation pathways in the gas phase are predominantly reported for the parent compound, 3-oxetanone (C₃H₄O₂), rather than this compound. The ring strain in 3-oxetanone causes it to decompose at relatively low temperatures, with a dissociation onset observed at approximately 600 °C.

Experimental measurements and theoretical investigations have identified multiple dissociation channels for 3-oxetanone in the gas phase:

Pathway 1: Formation of ketene (CH₂CO) and formaldehyde (HCHO).

Pathway 2: Formation of ethylene oxide (c-C₂H₄O) and carbon monoxide (CO).

Pathway 3: A newly identified dominant pathway involving a ring-opened isomer of ethylene oxide and carbon monoxide, which has a lower energy barrier.

These pathways and their energy barriers have been investigated using electronic structure theory, ab initio classical chemical dynamics simulations, and Rice-Ramsperger-Kassel-Marcus (RRKM) rate constant calculations.

Table 1: Thermal Dissociation Pathways of 3-Oxetanone in the Gas Phase

| Pathway | Products | Energy Barrier (kcal/mol) | Dominance at 300 kcal/mol |

| Ketene + Formaldehyde | CH₂CO + HCHO | 45.2 | Major |

| Ethylene Oxide + CO | c-C₂H₄O + CO | 52.8 | Minor |

| Ring-Opened Isomer Pathway | c-C₂H₄O (isomer) + CO | 38.5 | Dominant |

While these studies provide valuable insights into the thermal behavior of the oxetanone ring, specific pyrolysis data for this compound, which would be influenced by the presence of the amino group, are not detailed in the available literature.

Chemical Stability under Varying pH Conditions

The chemical stability of this compound is significantly influenced by pH, primarily due to the strained oxetane ring's susceptibility to ring-opening reactions under acidic or nucleophilic conditions. The p-toluenesulfonic acid salt of (S)-3-Amino-2-oxetanone is a more stable form often utilized in synthetic procedures.

Research indicates that (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt exhibits a long shelf life (many months) when stored dry at room temperature. However, its stability decreases significantly in the presence of water. It reacts rapidly with water, showing a half-life (t½) of approximately 2.5 hours in unbuffered water. This hydrolysis rate is further accelerated in buffered solutions, with a t½ of approximately 10 minutes in 50 mM potassium phosphate (B84403) buffer at pH 6.8.

Despite its lability to water, the compound can react with good nucleophiles, such as thiols, in aqueous media to afford high yields of sulfur-containing amino acids, provided the pH is maintained between 5.0 and 5.5. This highlights a specific pH range where the compound can be utilized for targeted transformations while managing its hydrolytic degradation.

Table 2: Hydrolytic Stability of (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt

| Condition | Half-life (t½) |

| Unbuffered Water | ~2.5 hours |

| 50 mM Potassium Phosphate (pH 6.8) | ~10 minutes |

Degradation Mechanisms and Byproduct Formation

The primary degradation mechanism for this compound is the ring-opening of its strained four-membered oxetane core. This process is particularly facile under acidic or nucleophilic conditions. The ring-opening can lead to the formation of various derivatives, often linear amino acid derivatives, as the lactone functionality is susceptible to hydrolysis. For instance, the oxetanone structure facilitates nucleophilic ring-opening reactions, which are crucial for synthesizing optically pure α-amino acids.

In synthetic contexts, acidic catalysis can accelerate the ring-opening of oxetanes, leading to the formation of unwanted byproducts, which can limit their utility. Strategies for stabilization, such as salt formation (e.g., p-toluenesulfonic acid salt) or the use of protective groups, are explored to enhance the compound's stability and control its reactivity, thereby minimizing undesired degradation and byproduct formation during storage and reactions. The formation of hydrolyzed oxetanone or sulfonate derivatives has been identified as potential degradation products, and techniques like LC-NMR or LC-MS can be used to isolate and identify them.

Applications of 3 Amino 2 Oxetanone As a Versatile Synthetic Building Block

Precursor for Optically Pure α-Amino Acids and Analogues

3-Amino-2-oxetanone, particularly its (S)-p-toluenesulfonic acid salt, is a crucial intermediate for the direct synthesis of unprotected, optically pure α-amino acids. orgsyn.orgorgsyn.org This utility stems from its ability to undergo nucleophilic ring-opening reactions. vulcanchem.comorgsyn.org

The (S)-3-amino-2-oxetanone p-toluenesulfonic acid salt reacts efficiently with a variety of nucleophiles, leading directly to optically pure α-amino acids without the need for subsequent deprotection steps. orgsyn.orgorgsyn.org This method offers an advantage over approaches involving N-protected serine β-lactones, where certain products (e.g., β-azidoalanine) can be unstable under typical deprotection conditions. orgsyn.orgorgsyn.org For instance, good nucleophiles such as thiols can yield sulfur-containing amino acids in aqueous environments, provided the pH is maintained between 5.0 and 5.5. orgsyn.org The conversion of serine β-lactones, which are precursors to this compound, to chiral α-amino acids can also be achieved using copper-containing organolithium and organomagnesium reagents, highlighting the broader utility of β-lactone derivatives in amino acid synthesis. acs.org While yields for di-N-protected amino acids derived from β-lactones generally range from 50-75%, a slight decrease in enantiomeric excess can occasionally occur. researchgate.net

The synthetic route involving this compound is particularly advantageous for preparing isotopically labeled amino acids. Given that L-serine, a common starting material for this compound, is readily available in isotopically labeled forms, this approach is highly useful for synthesizing both labeled L-isomers and sensitive D-amino acids. orgsyn.orgorgsyn.org For example, this compound salts have been successfully employed as key compounds in the synthesis of β-cyanoalanine, including its 13C-labeled variant, through cyanation with K13CN. researchgate.net

Construction of Complex Heterocyclic Systems

The strained oxetane (B1205548) ring and the reactive amino group of this compound make it an excellent building block for the construction of diverse and complex heterocyclic compounds.

3-Oxetanone-derived spirooxazolidines are recognized as significant intermediates for accessing a wide array of saturated heterocycles. vulcanchem.commdpi.comresearchgate.netresearchgate.netmdpi.com A notable synthetic strategy involves a highly atom-economic, copper(II) bromide/trifluoroacetic acid (CuBr2/TFA) co-catalyzed four-component cascade reaction. This reaction utilizes a 1,2-amino alcohol, 3-oxetanone (B52913), formaldehyde (B43269), and an alkyne to produce diverse N-propargyl spirooxazolidines. mdpi.comresearchgate.netresearchgate.netmdpi.com The incorporation of an amino group at the C3 position of the oxetane, as in this compound, is expected to further enhance the reactivity of these spirocycles, potentially facilitating novel ring-expansion or functionalization reactions. vulcanchem.com Furthermore, spirocyclic oxetanes can be selectively converted into other spirocyclopropyl substituted heterocycles, such as butenolides and γ-lactones, under various acid-mediated conditions. doi.org

Spirocyclic oxazolidines derived from 3-oxetanone serve as crucial intermediates for the synthesis of various nitrogen-containing heterocycles. vulcanchem.com Palladium-catalyzed C–N activation of these spirocyclic oxazolidines provides a pathway to morpholine (B109124) derivatives. vulcanchem.com More broadly, morpholines, thiomorpholines, and piperazines can be synthesized from oxetan-3-one via N,O-, N,S-, and N,N-acetals. This process often involves a Strecker reaction with trimethylsilyl (B98337) cyanide (TMSCN) and activation of the oxetane ring by a Lewis acid to promote the desired cyclization. acs.org While these methods often refer to the parent 3-oxetanone, the presence of the amino group in this compound offers additional synthetic handles and opportunities for direct incorporation or further derivatization within these heterocyclic frameworks.

This compound contributes to the synthesis of novel heterocyclic amino acid derivatives that contain both oxetane and azetidine (B1206935) rings. mdpi.comnih.govresearchgate.netresearchgate.net For instance, methyl 2-(oxetan-3-ylidene)acetate, which can be derived from 3-oxetanone, can be reacted with various (N-Boc-cycloaminyl)amines to yield 3-substituted 3-(acetoxymethyl)oxetane compounds, demonstrating the retention and functionalization of the oxetane core. mdpi.comnih.govresearchgate.netresearchgate.net The synthesis of other heterocyclic amino acid derivatives has been achieved through Suzuki–Miyaura cross-coupling reactions involving brominated pyrazole–azetidine hybrids and boronic acids, showcasing the formation of azetidine-containing hybrid structures. mdpi.comnih.govresearchgate.netresearchgate.net These oxetane and azetidine hybrid compounds are valuable as isosteres, conformationally restricted amino acids, and fundamental building blocks for the development of potentially biologically active substances and peptides. mdpi.comresearchgate.net Furthermore, 3-aryl-3-carboxylic acid oxetanes and azetidines can serve as precursors to tertiary benzylic oxetane/azetidine radicals, which are capable of undergoing conjugate addition into activated alkenes, expanding the scope of hybrid compound synthesis through radical chemistry. researchgate.net

Compound Names and PubChem CIDs

Role in Fragment-Based and Scaffold-Based Synthesis

This compound plays a significant role in modern drug discovery and synthetic chemistry by facilitating the creation of novel molecular scaffolds and fragments. Its inherent structural features contribute to the three-dimensional complexity and conformational control of synthesized molecules.

Introduction of Sp3-Hybridized Carbon Centers

In fragment-based drug discovery (FBDD) and scaffold-based approaches, the introduction of sp3-hybridized carbon centers is crucial for exploring diverse three-dimensional chemical space, moving beyond flat, aromatic structures 47.93.227nih.gov. Oxetane-containing compounds, including those derived from this compound, are highly valued for their high sp3 carbon content 47.93.227. The (S)-enantiomer of this compound p-toluenesulfonic acid salt is a chiral building block readily prepared from N-(tert-butoxycarbonyl)-L-serine β-lactone, which can react with various nucleophiles to yield optically pure α-amino acids uni.lu. This capability allows for the precise incorporation of chiral sp3 centers into complex molecules, which is essential for modulating interactions with biological targets and improving drug-like properties 47.93.227.

Modulation of Molecular Shape and Conformational Restriction

The strained oxetane ring of this compound introduces rigidity and conformational restriction into molecular structures. This characteristic is highly beneficial in medicinal chemistry, as a predefined spatial arrangement of functional groups can lead to a decrease in the entropy of binding with biological targets, potentially enhancing affinity and selectivity wikipedia.org. Oxetane-containing spirocycles, often derived from building blocks like 3-oxetanone, exhibit important properties, including the ability to attenuate the biological activities of molecules . Furthermore, oxetanyl amino acids have been explored in peptidomimetics, demonstrating their capacity to access distinct regions of conformational space, thereby offering new avenues for designing therapeutics with improved stability and pharmacokinetic profiles epa.gov.

Development of Novel Synthetic Methodologies Incorporating this compound

The unique reactivity of the oxetane ring and the amino group in this compound makes it an attractive substrate for developing innovative synthetic methodologies, particularly those that offer efficiency and atom economy.

Cascade Reactions and Domino Processes

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that involve a sequence of at least two consecutive reactions where each subsequent step occurs due to the chemical functionality formed in the preceding one, often without the need for isolating intermediates or changing reaction conditions fishersci.se. The oxetane core, present in this compound, has been successfully integrated into such processes. For instance, 3-oxetanone (a related compound) has been utilized in a highly atom-economic, copper-catalyzed four-component A3-based cascade reaction nih.gov. This reaction, involving a 1,2-amino alcohol, 3-oxetanone, formaldehyde, and an alkyne, facilitates the facile synthesis of 3-oxetanone-derived N-propargyl spirooxazolidines nih.gov. This strategy is characterized by a wide substrate range and excellent chemoselectivity, highlighting the potential for this compound to participate in similar complex, multi-component transformations to construct diverse saturated heterocycles nih.gov.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) has emerged as a critical strategy in drug discovery, allowing for the modification of complex molecules at advanced stages of synthesis to fine-tune their physicochemical and biological properties. The incorporation of oxetane units, including those derived from this compound, into molecular scaffolds has been shown to improve key properties such as solubility and lipophilicity. Methodologies that enable the direct synthesis of oxetanes from native alcohol substrates have been developed and successfully applied in late-stage functionalization chemistry, demonstrating their utility in expediting the synthesis of complex bioactive molecules. This approach offers significant advantages by allowing chemists to rapidly diversify lead compounds and explore structure-activity relationships without undertaking lengthy de novo syntheses.

Advanced Spectroscopic and Diffraction Methodologies for Elucidating the Structure of 3 Amino 2 Oxetanone Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is indispensable for the detailed structural elucidation of 3-amino-2-oxetanone derivatives, offering insights into atomic connectivity, stereochemistry, and conformational preferences.

Multi-dimensional NMR techniques are crucial for assigning complex spectra and confirming structural motifs in this compound derivatives. For instance, the 1H NMR spectrum of (S)-3-amino-2-oxetanone p-toluenesulfonic acid salt (a well-characterized derivative) exhibits distinct signals corresponding to its proton environments. At 360 MHz in d7 DMF, characteristic chemical shifts include a singlet at δ 2.3 ppm for the aromatic methyl group (ArCH3) of the p-toluenesulfonic acid, multiplets at δ 4.66 and 4.74 ppm for the oxetanone ring CHHO protons, and a double doublet at δ 5.54 ppm (J = 4.6, 6.5 Hz) for the methine CH proton adjacent to the amino group. Aromatic protons appear as a doublet at δ 7.15 ppm (J = 8 Hz, m-ArH) and another doublet at δ 7.64–7.7 ppm (J = 8 Hz, o-ArH) orgsyn.orgorgsyn.org.

The application of two-dimensional (2D) NMR techniques, such as 1H-1H COSY (Correlated Spectroscopy), 1H-13C HSQC (Heteronuclear Single Quantum Coherence), and 1H-13C HMBC (Heteronuclear Multiple Bond Correlation), is vital for unambiguous assignments. HSQC experiments correlate proton and carbon signals directly bonded to each other, while HMBC experiments reveal correlations over two or three bonds, providing crucial information about quaternary carbons and long-range coupling researchgate.netmdpi.comnih.govmdpi.com. For oxetane (B1205548) amino acid derivatives, 1H- and 13C-NMR spectroscopy, alongside 15N-NMR, has been employed to confirm their structures mdpi.comresearchgate.net. While specific 15N HMBC data for this compound itself are not widely reported, 15N NMR is generally valuable for characterizing nitrogen-containing functional groups, providing insights into the electronic environment of the amino nitrogen and its connectivity within the oxetanone ring system. The chemical shifts and coupling constants derived from these techniques are critical for confirming the four-membered ring structure and the position of the amino group.

An example of 1H NMR data for (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt is provided below:

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ArCH3 | 2.3 | s | - |

| Oxetanone CHHO | 4.66 | m | - |

| Oxetanone CHHO | 4.74 | m | - |

| CH (adjacent to NH2) | 5.54 | dd | 4.6, 6.5 |

| m-ArH | 7.15 | d | 8 |

| o-ArH | 7.64–7.7 | d | 8 |

| Data adapted from orgsyn.orgorgsyn.org. |

Conformational analysis using NMR often involves measuring coupling constants, which are sensitive to dihedral angles, and performing experiments at varying temperatures or in different solvents to observe changes in conformer populations nih.gov. For chiral this compound derivatives, NMR can be used to assess enantiomeric excess and stereochemical purity, often by converting them to diastereomeric derivatives or using chiral solvating agents researchgate.net. DFT calculations of 1H NMR chemical shifts have also been employed to study geometric isomers of oxetanone, providing theoretical support for observed conformational preferences semanticscholar.org.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides precise molecular weight information and valuable insights into the fragmentation pathways of this compound derivatives, aiding in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of a compound, allowing for the precise calculation of its elemental composition and differentiating between compounds with very similar nominal masses. For (S)-3-amino-2-oxetanone p-toluenesulfonic acid salt, Fast Atom Bombardment Mass Spectrometry (FAB MS) has been reported, showing a characteristic [MH]⁺ ion at m/z 260 orgsyn.orgorgsyn.org. This corresponds to the protonated molecular ion of the salt.

Studies on other oxetanone derivatives, such as 2-substituted oxetan-3-ones, have utilized HRMS (ESI-TOF) to confirm their molecular ions. For example, a derivative with the formula C5H10N2O showed an [MH]⁺ ion at m/z 115.0870 (calculated 115.0866), demonstrating the accuracy of HRMS in confirming molecular formulas acs.org. Similarly, HRMS (ESI) has been used to confirm the molecular formula of 3-phenyl-2-oxetanone derivatives, with a calculated [M+Na]⁺ for C12H10F6NaO3 at m/z 339.0426 matching the found value rsc.org. The technique is also routinely applied for oxetane amino acid derivatives, where HRMS (ESI+) provides calculated and found values for [M+H]⁺ ions, confirming the synthesis of target compounds mdpi.comresearchgate.net.

An example of HRMS data for an oxetanone derivative is provided below:

| Compound Type | Adduct | Found m/z | Calculated m/z | Formula |

| 2-substituted oxetan-3-one | [MH]⁺ | 115.0870 | 115.0866 | C5H10N2O |

| 3-phenyl-2-oxetanone derivative | [M+Na]⁺ | 339.0426 | 339.0426 | C12H10F6O3 |

| Data adapted from acs.orgrsc.org. |

Photoionization Mass Spectrometry (PIMS) is particularly useful for investigating the gas-phase dissociation chemistry of strained molecules like oxetanone. While direct studies on this compound are limited, research on the unsubstituted 3-oxetanone (B52913) provides valuable insights into the general behavior of the oxetanone ring under gas-phase conditions. Pyrolysis products of gas-phase 3-oxetanone have been identified using Fourier Transform Infrared (FTIR) spectroscopy and photoionization mass spectrometry researchgate.netnih.govnih.govacs.org.

These studies revealed that the ring strain in 3-oxetanone causes it to decompose at relatively low temperatures, with dissociation onset observed around 600 °C nih.govacs.org. Previously, the major dissociation pathway was considered to be the formation of ketene (B1206846) (CH2CO) and formaldehyde (B43269) (HCHO) via photolysis researchgate.netnih.govnih.gov. However, more recent work identified an additional dissociation channel leading to ethylene (B1197577) oxide (c-C2H4O) and carbon monoxide (CO) researchgate.netnih.gov. These gas-phase studies, though on the parent oxetanone, are crucial for understanding the stability and potential degradation pathways of this compound derivatives under thermal or energetic conditions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide characteristic fingerprints for functional groups and offer insights into the conformational analysis of molecules. IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment during molecular vibrations, while Raman spectroscopy detects scattered light resulting from changes in molecular polarizability up.ac.zaedinst.com.

For this compound derivatives, the highly strained four-membered lactone ring exhibits a characteristic carbonyl (C=O) stretching vibration at a higher frequency than typical esters or ketones, due to the electron-attracting nature of the adjacent oxygen atom and ring strain spcmc.ac.in. For (S)-3-amino-2-oxetanone p-toluenesulfonic acid salt, IR spectra (Fluorolube mull) show a strong carbonyl absorption at 1833 cm⁻¹ orgsyn.orgorgsyn.org. Other oxetanone derivatives have shown C=O stretches around 1813-1820 cm⁻¹ acs.org and 1777 cm⁻¹ for 3-phenyl-2-oxetanone rsc.org. Saturated γ-lactones (five-membered rings) typically absorb in the 1795-1760 cm⁻¹ range, highlighting the higher frequency associated with the more strained four-membered oxetanone ring spcmc.ac.in.

The presence of the amino group (NH2) in this compound derivatives is also identifiable through characteristic N-H stretching and bending vibrations. N-H stretching bands typically appear in the 3300-3500 cm⁻¹ region, while N-H bending vibrations are observed around 1550-1650 cm⁻¹ up.ac.zaresearchgate.net. The exact position and multiplicity of these bands can be influenced by hydrogen bonding and the molecular environment up.ac.za.

Vibrational spectroscopy can also provide information about conformational analysis. Changes in molecular geometry, substituents, and hydrogen bonding affect vibrational force constants, which in turn dictate the position of vibrational bands up.ac.za. For instance, certain unsaturated lactones exhibit two bands in the C=O stretching region in both IR and Raman spectra, attributed to intramolecular vibrational effects or Fermi resonance, which can be sensitive to solvent polarity and temperature cdnsciencepub.com. While direct conformational analysis of this compound using IR/Raman is less common than with NMR, the sensitivity of these techniques to bond lengths and molecular symmetry makes them valuable for detecting structural changes and intermolecular interactions up.ac.za.

An example of IR data for (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt is provided below:

| Functional Group | Wavenumber (cm⁻¹) |

| C-H | 3040 |

| C=O (lactone) | 1833 |

| N-H bending | 1547 |

| Data adapted from orgsyn.orgorgsyn.org. |

Fourier Transform Infrared (FTIR) Spectroscopy in Matrix-Isolation Studies

Fourier Transform Infrared (FTIR) spectroscopy, particularly when coupled with matrix-isolation techniques, is a powerful method for studying the vibrational modes and conformational preferences of molecules in an unperturbed environment. Matrix isolation involves trapping molecules in an inert gas matrix (e.g., argon, neon) at cryogenic temperatures, which minimizes intermolecular interactions and allows for the observation of sharp vibrational bands, often revealing subtle conformational isomers.

While direct matrix-isolation FTIR studies specifically on the unprotected this compound are not extensively reported in the literature, related oxetanone derivatives have been investigated. For instance, the pyrolysis products of gas-phase 3-oxetanone (the parent ketone) have been identified using matrix-isolation FTIR spectroscopy, providing insights into its decomposition pathways researchgate.netresearchgate.netsigmaaldrich.com.

More directly relevant, the FTIR spectrum of N-(tert-butoxycarbonyl)-L-serine β-lactone, which is (S)-N-(tert-Butoxycarbonyl)-3-amino-2-oxetanone, has been characterized. Key infrared absorption bands for this derivative include:

3358 cm⁻¹: Attributed to N-H stretching vibrations.

1836 cm⁻¹: Characteristic of the highly strained β-lactone carbonyl (C=O) stretching.

1678 cm⁻¹: Likely associated with the carbonyl stretching of the tert-butoxycarbonyl (Boc) protecting group.

1533 cm⁻¹, 1290 cm⁻¹, 1104 cm⁻¹: Other significant vibrational modes corresponding to various C-H bending, C-N stretching, and C-O stretching vibrations within the molecule orgsyn.org.

Another study on new heterocyclic amino acid derivatives containing oxetane rings reported N-H stretching at 3314 cm⁻¹ and C=O stretching at 1719 cm⁻¹ mdpi.com. These findings from derivatives highlight the utility of FTIR in identifying key functional groups and their vibrational characteristics within the oxetanone framework. In matrix-isolation studies, such data would be invaluable for resolving individual conformers and their unique vibrational signatures, offering a detailed picture of the molecular structure in isolation.

Table 1: Characteristic FTIR Absorption Bands for (S)-N-(tert-Butoxycarbonyl)-3-amino-2-oxetanone

| Functional Group / Mode | Wavenumber (cm⁻¹) | Assignment |

| N-H | 3358 | N-H stretching |

| β-Lactone C=O | 1836 | Carbonyl stretching (lactone) |

| Boc C=O | 1678 | Carbonyl stretching (Boc group) |

| Other Vibrations | 1533, 1290, 1104 | C-H bending, C-N stretching, C-O stretching |

Far Infrared Spectroscopy for Ring-Puckering Mode Analysis

Four-membered rings, such as oxetanones, exhibit characteristic low-frequency vibrational modes associated with ring puckering, which can be effectively studied using far-infrared (FIR) spectroscopy. The analysis of these modes provides crucial information about the ring's flexibility and its potential energy surface (PES) for the puckering motion.

Extensive research has focused on the ring-puckering dynamics of 3-oxetanone (C₃H₄O₂), the parent compound of this compound. Studies utilizing high-resolution far-infrared spectroscopy have revealed that 3-oxetanone possesses a planar equilibrium configuration researchgate.netaip.orgaip.orgcolab.ws. The energy levels of its ring-puckering mode (ν₂₁) are well-described by a single-minimum potential function of the form V(x) = ax⁴ + bx², where 'x' represents the ring-puckering coordinate researchgate.netaip.orgaip.orgcolab.wsresearchgate.netresearchgate.net.

Specific parameters for the ring-puckering potential function of 3-oxetanone have been determined:

a = 2.04388 × 10⁵ cm⁻¹/Å⁴ researchgate.netresearchgate.netresearchgate.net

b = 4.26392 × 10⁴ cm⁻¹/Ų researchgate.netresearchgate.netresearchgate.net

The fundamental band (ν₂₁) for the ring-puckering motion of 3-oxetanone has been accurately determined at 139.549148(5) cm⁻¹ researchgate.netresearchgate.net.

Table 2: Ring-Puckering Potential Function Parameters for 3-Oxetanone

| Parameter | Value | Units |

| a | 2.04388 × 10⁵ | cm⁻¹/Å⁴ |

| b | 4.26392 × 10⁴ | cm⁻¹/Ų |

| ν₂₁ (fundamental) | 139.549148(5) | cm⁻¹ |

While these findings pertain to 3-oxetanone, the presence of the amino group and the lactone functionality in this compound derivatives would likely influence the ring-puckering potential. Substituents on the oxetane ring can increase unfavorable eclipsing interactions, potentially leading to a more puckered conformation compared to the planar parent oxetane acs.orgmdpi.com. Therefore, FIR analysis of this compound derivatives would be crucial to determine if the planarity is maintained or if a puckered, non-planar equilibrium geometry is adopted, and to characterize any associated barriers to interconversion.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state, providing precise bond lengths, bond angles, and torsion angles. For chiral molecules, it is particularly vital for the elucidation of absolute configuration and understanding crystal packing.

Elucidation of Absolute Configuration and Crystal Packing

The determination of absolute configuration for chiral molecules using X-ray crystallography relies on anomalous dispersion effects sigmaaldrich.comnih.gov. The Flack parameter is a key indicator derived from the diffraction data, which helps to establish the absolute configuration of enantiomerically pure compounds nih.govunisi.it. A Flack parameter close to zero (with a small standard uncertainty) confirms the assigned absolute configuration sigmaaldrich.comunisi.it. For the (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt, the known S-configuration implies that such crystallographic analysis has been successfully performed .

Beyond absolute configuration, X-ray crystallography provides detailed insights into crystal packing, revealing intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces that dictate the solid-state architecture researchgate.net. For example, in the case of the p-toluenesulfonic acid salt, the crystal packing would illustrate the network of hydrogen bonds between the protonated amino group, the lactone carbonyl, and the sulfonate anion, as well as any interactions between adjacent molecular units. These insights are critical for understanding the stability, solubility, and reactivity of the compound in the solid state.

Rotational Spectroscopy for Gas-Phase Structure and Large Amplitude Motions

Rotational (microwave) spectroscopy is a high-resolution gas-phase technique that provides highly accurate structural parameters, including bond lengths, bond angles, and moments of inertia. It is uniquely suited for investigating the equilibrium geometry and large amplitude motions (LAMs) of molecules in an interaction-free environment unibo.itkcl.ac.ukmdpi.comacs.orgtanta.edu.egubbcluj.ro. LAMs, such as ring puckering and internal rotations, often lead to characteristic splittings in rotational spectra, from which potential energy surfaces governing these motions can be derived unibo.itmdpi.comunibo.it.

While specific rotational spectroscopy studies on this compound itself are not widely reported, investigations into the parent 3-oxetanone and other substituted oxetanes provide a strong precedent for the type of information that could be obtained. The microwave rotational spectrum of 3-oxetanone has been observed, and its analysis indicates a planar equilibrium configuration and a single-minimum potential for the ring-bending vibration in the gas phase researchgate.netresearchgate.net.

Furthermore, rotational spectroscopy has been successfully applied to study the 1:1 oxetane-water complex, revealing that the oxetane ring in the complex is slightly nonplanar nih.gov. Studies on 3-methyl-3-oxetanemethanol (B150462) and its water complexes have shown that while unsubstituted oxetane has an effectively planar heavy-atom backbone with a low puckering-inversion barrier, the introduction of substituents can distort the ring due to increased eclipsing interactions uni-kiel.de. The 3-oxetanone homodimer has also been investigated using pulsed jet Fourier transform microwave spectroscopy, identifying different isomers and characterizing non-covalent interactions researchgate.netacs.org.

For this compound, rotational spectroscopy would be instrumental in:

Precise Gas-Phase Structure Determination: Obtaining highly accurate rotational constants (A, B, C) that allow for the determination of the molecule's moments of inertia and, through isotopic substitution, its precise equilibrium geometry.

Conformational Analysis: Identifying the most stable conformers in the gas phase and characterizing any large amplitude motions, such as the puckering of the four-membered ring or internal rotation of the amino group. The presence of a dipole moment, which is expected for this compound, would make it microwave active mdpi.comtanta.edu.eg.

Potential Energy Surface Mapping: Deriving the potential energy surface for these LAMs, which would reveal barriers to interconversion between conformers and provide insights into the flexibility of the ring and the amino group. This is particularly relevant given the strained nature of the oxetane ring and the potential for intramolecular hydrogen bonding involving the amino group and the lactone carbonyl.

Theoretical and Computational Chemistry Investigations of 3 Amino 2 Oxetanone

Electronic Structure Calculations

Electronic structure calculations are fundamental for characterizing the intrinsic properties of molecules, including their stability, bonding, and potential sites for chemical reactions.

Analysis of Molecular Orbitals and Electron Density Distributions

The electronic structure of 3-Amino-2-oxetanone, like other oxetanones, is influenced by the inherent ring strain of the four-membered lactone ring and the presence of the amino substituent. While specific detailed analyses of the molecular orbitals (MOs) and electron density distributions for this compound were not explicitly provided in the search results, such calculations typically employ methods like Density Functional Theory (DFT), MP2, and SCF (Self-Consistent Field) methodologies with various basis sets, such as 6-21G uni.luorgsyn.org. For related compounds like 4-methyl-2-oxetanone, B3LYP density functional has been shown to yield superior results in predicting mid-IR spectra, suggesting its utility for similar strained ring systems orgsyn.org. The amino group at the 3-position would significantly impact the electron distribution, potentially influencing the polarity and reactivity of the adjacent carbonyl and ring carbons.

Charge Distribution and Electrostatic Potentials

Understanding the charge distribution and electrostatic potentials (ESPs) is critical for predicting how a molecule will interact with other chemical species, particularly in nucleophilic or electrophilic reactions. Although direct data for this compound's charge distribution and ESPs were not explicitly found, computational studies on similar four-membered heterocycles have investigated molecular multipole electric moments and the effect of hetero-substituents on linear and nonlinear properties fishersci.fr. These studies imply that the amino group would introduce significant polarity and specific charge localization within the this compound molecule, creating regions of varying electrostatic potential that dictate its interaction with solvents, catalysts, and reactants.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are powerful tools for mapping out reaction pathways, identifying transition states, and calculating energy barriers, providing a detailed understanding of chemical transformations.

Transition State Characterization for Ring-Opening and Cycloaddition Reactions

The strained oxetanone ring in this compound predisposes it to ring-opening reactions, particularly under acidic or nucleophilic conditions epa.gov. While specific computational characterization of transition states for this compound's ring-opening was not detailed, the mechanism of 3-oxetanone (B52913) itself involves ring-opening, leading to reactive intermediates.

For cycloaddition reactions, computational studies on related oxetanone systems provide insights. For instance, 1,3-dipolar cycloaddition reactions involving 3-oxetanone with α-amino acids or their esters have been shown to proceed via an endo transition state of the syn dipole, leading to spirocyclic compounds. This indicates that the stereoselectivity of such reactions can be understood and predicted through transition state analysis. Furthermore, photochemical decarbonylation of 3-oxetanone and N-Boc-3-azetidinone proceeds through a stepwise Norrish type I cleavage, forming ylides that can undergo [3+2] cycloaddition. General [3+2] cycloaddition reactions have been computationally explored to determine regioselectivity and molecular mechanisms, often characterized as polar, one-step processes, although attempts to locate hypothetical zwitterionic intermediates have not always been successful.

Energy Profiles and Activation Barriers for Key Transformations

Computational chemistry is extensively used to determine the energy profiles and activation barriers for various reactions. For the parent 3-oxetanone, its gas-phase dissociation chemistry has been thoroughly investigated using electronic structure theory, ab initio classical chemical dynamics simulations, and Rice-Ramsperger-Kassel-Marcus (RRKM) rate constant calculations fishersci.fr. These studies identified competing dissociation pathways, such as the formation of ketene (B1206846) and formaldehyde (B43269), and an additional channel yielding ethylene (B1197577) oxide and carbon monoxide.

A new dissociation channel involving a ring-opened isomer of ethylene oxide was identified, possessing a lower energy barrier and dominating the dynamics simulations for 3-oxetanone. While specific activation barriers for this compound were not provided, the methodologies employed for 3-oxetanone are directly applicable. The presence of the amino group would likely alter these energy barriers and potentially introduce new reaction pathways or influence the branching ratios of existing ones due to its electronic and steric effects.

Ab Initio Classical Chemical Dynamics Simulations for Dissociation

Ab initio classical chemical dynamics simulations are powerful tools for studying the atomic-level dynamics of chemical reactions, including unimolecular dissociation. Such simulations have been performed for the gas-phase dissociation of 3-oxetanone uni.lu. These simulations were conducted at various total energies, including 150, 200, and 300 kcal/mol, revealing multiple reaction pathways and varying branching ratios. A key finding from these simulations was the identification of a new dissociation channel involving a ring-opened isomer of ethylene oxide, which was found to have a lower energy barrier and was dominant in the dynamics simulations. This type of detailed dynamic analysis is crucial for understanding non-statistical reaction behavior and energy flow within molecules. The application of these advanced simulation techniques to this compound would provide a comprehensive understanding of its dissociation pathways and the influence of the amino substituent on these processes.

Conformational Analysis and Molecular Dynamics Simulations